molecular formula C12H8F3NO3 B2873626 Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 836619-82-0

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2873626
CAS No.: 836619-82-0
M. Wt: 271.195
InChI Key: SREYUBSTHJZZGQ-UHFFFAOYSA-N
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Description

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by a trifluoro substitution at positions 5, 6, and 7 of the quinoline core. This compound belongs to the 4-oxoquinoline-3-carboxylate class, a structural motif prevalent in antimicrobial and antimalarial agents due to its ability to interact with biological targets like DNA gyrase or topoisomerases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5,6,7-trifluoro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-2-19-12(18)5-4-16-7-3-6(13)9(14)10(15)8(7)11(5)17/h3-4H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREYUBSTHJZZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C(=C2C1=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate's applications stem from its potential to inhibit cell division and growth, possibly by interfering with DNA replication and repair pathways in bacteria, similar to other quinolones.

Mode of Action
If it acts similarly to other quinolones, it may lead to the death of bacterial cells by inhibiting key enzymes involved in DNA replication and repair.

Reaction Conditions
The synthesis typically begins with commercially available 5,6,7-trifluoroquinoline as the starting material. The quinoline undergoes an oxidation reaction to introduce the carboxylate group, resulting in the formation of the 4-oxo-1,4-dihydroquinoline-3-carboxylate structure.

Additional synthesis information:

  • It can be converted to 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester through a three-step reaction .
  • Reacting with n-butyl lithium and malonic half acid ester forms 2-acetylamino-3,4,5,6-tetrafluoro-γ-oxobenzenepropanoic acid ethyl ester .
  • Treating the 2-acetylamino-3,4,5,6-tetrafluoro-γ-oxobenzene-propanoic acid ethylester with triethylorthoformate and acetic anhydride, followed by cyclopropylamine in t-butanol and potassium t-butoxide in t-butanol, yields 5-acetylamino-1-cyclopropyl6,7,8-trifluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester .

Mechanism of Action

The mechanism by which Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be elucidated through comparisons with analogs differing in substituents, electronic profiles, and biological activities. Below is a detailed analysis:

Substituent Variations at Positions 5, 6, and 7

  • Ethyl 7-Benzylamino-1-cyclopropyl-5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (SF4-IMP) Key Difference: Benzylamino group at position 7 instead of fluorine. Impact: Introduced during Sparfloxacin synthesis as an intermediate impurity.
  • Ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Key Differences: Azido (N₃) and nitro (NO₂) groups at positions 7 and 8. Impact: The electron-withdrawing nitro group and reactive azido moiety make this compound a precursor for benzofuroxan derivatives. However, these groups reduce stability compared to the trifluoro-substituted target compound, limiting direct therapeutic use .
  • Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate Key Difference: Piperazinyl group at position 7. Impact: The piperazine moiety, a hallmark of fluoroquinolones like Ciprofloxacin, enhances DNA gyrase binding. The absence of this group in the target compound suggests divergent biological targets or mechanisms .

Electronic and Steric Effects

  • Ethyl 2-(3-chlorophenyl)-6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Key Differences: Chlorophenyl at position 2 and methoxy at position 7. Impact: The bulky chlorophenyl group increases lipophilicity, improving antimalarial activity (EC₅₀ = 80 nM against P. falciparum).
  • Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Key Difference: Bromine at position 4. Impact: Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability compared to fluorine. The trifluoro substitution in the target compound balances electronegativity and stability .

Structural and Functional Data Table

Compound Name Substituents (Positions) Key Properties/Activities Reference ID
This compound F (5,6,7); COOEt (3) High electronegativity, metabolic stability
Ethyl 7-Benzylamino-1-cyclopropyl-5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate BnNH (7); F (5,6); COOEt (3) Sparfloxacin synthesis impurity
Ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate N₃ (7); NO₂ (8); F (6); COOEt (3) Precursor for benzofuroxans
Ethyl 2-(3-chlorophenyl)-6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cl-Ph (2); OMe (7); F (6); COOEt (3) Antimalarial (EC₅₀ = 80 nM)

Biological Activity

Ethyl 5,6,7-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 836619-82-0) is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈F₃NO₃
  • Molecular Weight : 271.19 g/mol
  • IUPAC Name : Ethyl 5,6,7-trifluoro-4-oxo-1H-quinoline-3-carboxylate

The trifluoromethyl group in its structure contributes to unique chemical properties that may enhance its biological activity compared to other quinoline derivatives.

This compound is hypothesized to exert its biological effects primarily through the inhibition of bacterial DNA replication. Similar compounds in the quinolone class have shown the ability to inhibit essential enzymes such as DNA gyrase and topoisomerase IV, leading to cell death in susceptible bacteria .

Inhibition of Cell Division

The compound's mechanism likely involves interference with DNA replication and repair pathways, which is characteristic of many quinolone antibiotics. This results in the inhibition of cell division and growth in bacterial cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The compound is expected to exhibit good oral bioavailability due to its esterified carboxylic acid.
  • Distribution : Its lipophilicity from the trifluoromethyl group may enhance tissue penetration.
  • Metabolism : The metabolism pathways remain to be fully elucidated; however, it is likely subjected to hydrolysis in vivo.
  • Elimination : The elimination half-life needs further investigation but is essential for determining dosing regimens.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial activity against a range of pathogens. For instance:

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Pseudomonas aeruginosaModerate

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